1-tert-Butyl-4-methoxy-2-phenyl-1H-pyrrole-3-carbonitrile
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Overview
Description
1-tert-Butyl-4-methoxy-2-phenyl-1H-pyrrole-3-carbonitrile is a synthetic organic compound that belongs to the pyrrole family Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom This particular compound is characterized by the presence of a tert-butyl group, a methoxy group, a phenyl group, and a carbonitrile group attached to the pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-tert-Butyl-4-methoxy-2-phenyl-1H-pyrrole-3-carbonitrile can be achieved through several synthetic routes. Another approach is the reaction of α-halocarbonyl compounds with β-keto esters and ammonia, referred to as the Hantzsch pyrrole synthesis . Additionally, the Paal–Knorr synthesis, which involves the reaction of 1,4-dicarbonyl compounds with primary amines, is also employed .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. The choice of solvents, catalysts, and reaction temperatures plays a crucial role in the efficiency of the synthesis. Commonly used solvents include acetonitrile and dichloromethane, while catalysts such as sodium L-ascorbate and CuBr are employed to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
1-tert-Butyl-4-methoxy-2-phenyl-1H-pyrrole-3-carbonitrile undergoes various chemical reactions, including:
Electrophilic Substitution: Due to the presence of the nitrogen atom in the pyrrole ring, electrophilic substitution reactions are common. These reactions involve the replacement of a hydrogen atom with an electrophile.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Nucleophilic Substitution: The presence of the methoxy and carbonitrile groups allows for nucleophilic substitution reactions, where a nucleophile replaces a leaving group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Electrophiles: Such as halogens, nitro groups, and acyl groups.
Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution reactions can yield halogenated or nitro-substituted derivatives, while oxidation reactions can produce various oxidized forms of the compound.
Scientific Research Applications
1-tert-Butyl-4-methoxy-2-phenyl-1H-pyrrole-3-carbonitrile has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-tert-Butyl-4-methoxy-2-phenyl-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The nitrogen atom in the pyrrole ring contributes to its basic properties, allowing it to interact with various biological molecules . The compound can bind to receptors, enzymes, and other proteins, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylphenol: A compound with a similar tert-butyl group but different functional groups and structure.
1-(tert-Butyl)-2,5-dimethyl-3,4-bis(2-oxoethyl)-1H-pyrrole-1,2,5-tricarboxylate: Another pyrrole derivative with different substituents.
Uniqueness
1-tert-Butyl-4-methoxy-2-phenyl-1H-pyrrole-3-carbonitrile is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the methoxy and carbonitrile groups, along with the tert-butyl and phenyl groups, makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
51597-35-4 |
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Molecular Formula |
C16H18N2O |
Molecular Weight |
254.33 g/mol |
IUPAC Name |
1-tert-butyl-4-methoxy-2-phenylpyrrole-3-carbonitrile |
InChI |
InChI=1S/C16H18N2O/c1-16(2,3)18-11-14(19-4)13(10-17)15(18)12-8-6-5-7-9-12/h5-9,11H,1-4H3 |
InChI Key |
PVXZMMMKJVKQJT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1C=C(C(=C1C2=CC=CC=C2)C#N)OC |
Origin of Product |
United States |
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